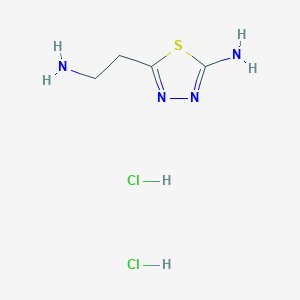

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c5-2-1-3-7-8-4(6)9-3/h1-2,5H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOVSXBAMVUMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies for Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential to map the carbon-hydrogen framework and identify the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR analysis of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine, specific proton signals are expected to appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The spectrum would confirm the presence of the aminoethyl side chain and the amino group attached to the thiadiazole ring.

The expected signals would include:

Amino Protons (-NH₂): Two distinct broad singlets corresponding to the two different amino groups. The protons of the primary amine on the ethyl side chain (-CH₂-NH₂ ) and the protons of the amino group at the C2 position of the thiadiazole ring (Ar-NH₂ ) would appear in the spectrum. These signals are often broad due to quadrupole moments and exchange phenomena.

Methylene (B1212753) Protons (-CH₂-CH₂-): The ethyl group's two methylene groups would likely present as two distinct triplets, assuming coupling with each other. The methylene group adjacent to the thiadiazole ring (-S-C-CH₂ -) would be influenced by the ring's electron-withdrawing nature, while the methylene group adjacent to the terminal amino group (-CH₂ -NH₂) would show a different chemical shift.

A representative, though generalized, data table for the expected ¹H NMR signals is presented below. Actual chemical shifts can vary based on the solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiadiazole-NH₂ | Variable, broad singlet | s (br) |

| Ethyl-NH₂ | Variable, broad singlet | s (br) |

| -CH₂- (adjacent to ring) | ~3.0 - 3.5 | t |

| -CH₂- (adjacent to NH₂) | ~2.8 - 3.2 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides critical information regarding the carbon skeleton of the molecule. For 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine, four distinct carbon signals are anticipated.

The expected signals would include:

Thiadiazole Ring Carbons: Two signals in the aromatic region of the spectrum correspond to the two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring. The carbon atom at the C2 position, bonded to the amino group (C -NH₂), and the carbon at the C5 position, bonded to the ethyl group (C -CH₂-), would have distinct chemical shifts due to their different electronic environments. Typically, these appear significantly downfield.

Ethyl Group Carbons: Two signals in the aliphatic region of the spectrum would correspond to the two methylene carbons of the aminoethyl side chain.

A generalized data table for the expected ¹³C NMR signals is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Thiadiazole Ring) | ~165 - 175 |

| C5 (Thiadiazole Ring) | ~150 - 160 |

| -CH₂- (adjacent to ring) | ~30 - 40 |

| -CH₂- (adjacent to NH₂) | ~40 - 50 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine is characterized by absorption bands corresponding to the vibrations of its specific bonds. nih.govscispace.com

Key characteristic absorption bands include:

N-H Stretching: Strong to medium intensity bands in the region of 3100-3400 cm⁻¹ are indicative of the N-H stretching vibrations from both the primary amine on the ethyl chain and the amino group on the thiadiazole ring. The presence of two bands in this region is typical for a primary amine group (-NH₂).

C-H Stretching: Absorption bands corresponding to the C-H stretching of the methylene groups (-CH₂-) in the ethyl side chain are expected in the 2850-2960 cm⁻¹ region.

C=N and N=N Stretching: The stretching vibrations of the C=N bonds within the 1,3,4-thiadiazole ring typically appear in the 1600-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine groups gives rise to a medium to strong band around 1550-1640 cm⁻¹.

C-S Stretching: Vibrations involving the carbon-sulfur bond within the heterocyclic ring are generally observed in the fingerprint region, often around 600-800 cm⁻¹.

A summary of expected IR absorption bands is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amines) | 3100 - 3400 | Medium - Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (Ring) | 1600 - 1650 | Medium |

| N-H Bend (Amines) | 1550 - 1640 | Medium - Strong |

| C-S Stretch (Ring) | 600 - 800 | Weak - Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Further fragmentation patterns provide valuable structural information, often involving the cleavage of the ethyl side chain or fragmentation of the thiadiazole ring. The observation of the molecular ion peak is a crucial first step in the structural confirmation process. jmchemsci.com

Chromatographic Purity Verification Techniques (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of a synthesized compound. Thin Layer Chromatography (TLC) is a common, rapid technique used to monitor the progress of a reaction and check the purity of the final product. For 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine, a suitable solvent system (mobile phase) would be developed to achieve good separation of the product from any starting materials or by-products on a solid support (stationary phase, e.g., silica (B1680970) gel). The purity is indicated by the presence of a single spot on the TLC plate after visualization (e.g., under UV light or with a staining agent). The retention factor (Rf) value of this spot is a characteristic property under the specific chromatographic conditions used.

Elemental Analysis for Compositional Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. nih.govscispace.com This experimental data is compared against the theoretically calculated values based on the molecular formula of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine (C₄H₈N₄S). A close agreement (typically within ±0.4%) between the found and calculated percentages provides strong evidence for the compound's elemental composition and purity.

The theoretical elemental composition for C₄H₈N₄S is provided below.

| Element | Symbol | Atomic Weight | Calculated % |

| Carbon | C | 12.01 | 33.31% |

| Hydrogen | H | 1.01 | 5.59% |

| Nitrogen | N | 14.01 | 38.85% |

| Sulfur | S | 32.07 | 22.24% |

Investigations into the Biological Activities and Underlying Molecular Mechanisms of Thiadiazole Derivatives

General Overview of Pharmacological Potential within the 1,3,4-Thiadiazole (B1197879) Class

The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, which has garnered significant attention from medicinal chemists. japsonline.comnih.govnih.gov This interest stems from the broad and potent biological activities exhibited by its derivatives. benthamdirect.comnih.govmdpi.com The versatility of the 1,3,4-thiadiazole nucleus allows for structural modifications that can lead to the development of novel therapeutic agents. nih.gov Its pharmacological properties are partly attributed to its high aromaticity, which confers considerable in vivo stability and is associated with minimal toxicity. mdpi.com Furthermore, due to their mesoionic nature, 1,3,4-thiadiazoles can readily cross cellular membranes and interact with biological targets like proteins and DNA. mdpi.commdpi.com

Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological effects. These include antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, anticonvulsant, antiviral, antitubercular, and diuretic activities. japsonline.combenthamdirect.comnih.govmdpi.com Commercially available drugs such as the diuretic Acetazolamide (B1664987), the antibacterial Sulfamethiazole, and the antibiotic Cefazedone incorporate this heterocyclic core, underscoring its therapeutic relevance. japsonline.comresearchgate.netsbq.org.br The ability to act as a bioisostere for other heterocycles, such as oxadiazoles, can enhance lipophilicity without compromising pharmacological properties. sbq.org.br Research has shown that these compounds can target a variety of enzymes, including carbonic anhydrase, cyclooxygenase, and various kinases, contributing to their diverse biological profiles. benthamdirect.comresearchgate.net This wide spectrum of activity makes the 1,3,4-thiadiazole ring a privileged structure in drug discovery and development. nih.govnih.gov

Mechanistic Studies of Anti-Microbial Action

The search for new antimicrobial agents has been fueled by the rise of drug-resistant pathogens. sbq.org.br Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds in this area, exhibiting activity through various mechanisms at the molecular level.

A key strategy in developing antimicrobial agents is the targeting of essential microbial enzymes that are absent in humans.

MurB Inhibition : The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. Studies have explored 4-thiazolidinones, which can incorporate a 1,3,4-thiadiazole moiety, as inhibitors of MurB. nih.govnih.gov For instance, a series of compounds combining thiazolidinone, thiadiazole, and adamantane (B196018) fragments were developed and shown to be inhibitors of both MurA and MurB enzymes. nih.gov

ThiM Inhibition : Thiamine monophosphate kinase (ThiM) is another potential bacterial target. Molecular docking studies have been employed to investigate the interaction between 1,3,4-thiadiazole derivatives and the Kinase ThiM from Klebsiella pneumoniae. nih.govrsc.org These computational studies support experimental findings of antibacterial activity and suggest that the inhibitory effect of these compounds may be mediated through binding to this enzyme. nih.govrsc.org

CYP51 Inhibition : Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a primary target for antifungal drugs, particularly azoles. morressier.comnih.gov This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. nih.gov While azoles are the most common CYP51 inhibitors, research has expanded to other heterocyclic scaffolds, including thiazoles and thiadiazoles, to overcome growing drug resistance. morressier.comnih.govfrontiersin.org The design of novel inhibitors often focuses on achieving optimal fit and specific interactions within the CYP51 active site to block its function effectively. morressier.comnih.gov

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. researchgate.netdergipark.org.tr Disrupting biofilm formation is a key anti-virulence strategy. Several studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives as anti-biofilm agents against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

For example, certain imidazo[2,1-b] benthamdirect.comnih.govnih.govthiadiazole derivatives have shown remarkable anti-biofilm activity against Staphylococcus aureus, with some compounds inhibiting biofilm formation at concentrations as low as 0.3 µg/mL. nih.gov These compounds appear to act during the early stages of biofilm development without affecting the viability of planktonic (free-living) bacteria, making them attractive as anti-virulence agents. nih.gov Other research has identified 1,3,4-thiadiazole derivatives capable of significantly inhibiting biofilm formation in Pseudomonas aeruginosa and S. aureus at various concentrations. researchgate.netnih.gov One study reported a compound that achieved 100% biofilm inhibition against P. aeruginosa at a concentration of 1,000 µg/mL. nih.gov

Beyond enzyme inhibition, another mechanism of antimicrobial action for 1,3,4-thiadiazole derivatives involves direct interaction with essential cellular macromolecules like DNA. The ability of these compounds to interfere with DNA replication and other DNA-dependent processes can lead to cell death. mdpi.com

Spectroscopic techniques, such as UV-vis absorption, have been used to study the interaction between newly synthesized 1,3,4-thiadiazole molecules and calf thymus DNA (CT-DNA). nih.govrsc.orgsemanticscholar.org These studies help to elucidate the binding mechanism and affinity of the compounds for DNA. The results from such investigations, combined with antibacterial screening, suggest that DNA binding is a plausible mechanism contributing to the antimicrobial effects of this class of compounds. nih.govrsc.org

Mechanistic Studies of Anti-Proliferative Activity

The anti-proliferative or anticancer activity of 1,3,4-thiadiazole derivatives is a major area of investigation. These compounds exert their effects by interfering with fundamental cellular processes, most notably the cell cycle.

The cell cycle is a tightly regulated process that governs cell division and proliferation. Disruption of this cycle can halt the growth of cancer cells and trigger apoptosis (programmed cell death). Numerous 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest at specific checkpoints, primarily the G0/G1 and G2/M phases. mdpi.comturkjps.orgnih.gov

For example, studies on human non-small lung carcinoma (A549) cells revealed that a 2-amino-1,3,4-thiadiazole (B1665364) derivative induced cell cycle arrest in the G0/G1 phase, which was associated with an inhibition of the ERK1/2 signaling pathway and increased expression of the cell cycle inhibitor p27/Kip1. nih.gov In other studies involving breast cancer (MCF-7) and colon cancer (LoVo) cell lines, different thiadiazole compounds caused cell accumulation in the G0/G1, S, or G2/M phases, depending on the compound, cell line, and duration of treatment. mdpi.com

Several investigations have specifically highlighted G2/M phase arrest as a key mechanism. nih.govnih.govresearchgate.netmdpi.comrsc.org One study found that a particular derivative arrested MCF-7 cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1), a critical regulator of the G2/M transition. nih.govresearchgate.netrsc.org The induction of cell cycle arrest by these compounds often precedes the onset of apoptosis, indicating that it is a crucial step in their anticancer mechanism. mdpi.comnih.gov

Table 1: Effects of 1,3,4-Thiadiazole Derivatives on Cell Cycle Progression in Cancer Cell Lines

Compound/Derivative Type Cell Line Observed Effect Reference 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) A549 (Lung Carcinoma) G0/G1 phase arrest nih.gov Substituted 1,3,4-thiadiazole MCF-7 (Breast Cancer) G2/M phase arrest [1, 16, 35] Substituted 1,3,4-thiadiazole MCF-7 (Breast Cancer) Sub-G1 accumulation (indicative of apoptosis/necrosis) [16, 35] Quinolone-based thiadiazoles MCF-7 (Breast Cancer) Sub-G1 phase arrest followed by apoptosis researchgate.net Various 1,3,4-thiadiazole derivatives MCF-7 (Breast Cancer) Increase in G0/G1 phase (24h), reversed at 48h dergipark.org.tr Various 1,3,4-thiadiazole derivatives LoVo (Colon Cancer) Arrest in G2+M phase, leading to G0/G1 accumulation at 48h dergipark.org.tr 1,3,4-Oxadiazole (B1194373)/Thiadiazole Nortopsentin Derivative Suit-2 (Pancreatic Cancer) Pronounced G2-M phase arrest semanticscholar.org

Table of Compound Names

| Generic Name/Type | Chemical Name |

| 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine | 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine |

| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

| Sulfamethiazole | 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

| Cefazedone | (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1-pyridyl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| FABT | 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole |

Induction of Apoptosis (e.g., BAX/Bcl-2 Pathway Modulation)

Thiadiazole derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a critical process in cancer therapy. A primary mechanism through which these compounds exert their effects is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2, and the ratio between them is a key determinant of a cell's fate.

Research has shown that certain thiadiazole derivatives can significantly alter this balance. For instance, a novel thiadiazole derivative, compound 7b, was found to increase the expression of the pro-apoptotic BAX gene while suppressing the anti-apoptotic Bcl-2 gene in MCF-7 breast cancer cells. nih.gov This dual action resulted in an 11-fold increase in the BAX/Bcl-2 ratio, strongly promoting apoptosis. nih.gov Similarly, studies on other thiazole (B1198619) derivatives demonstrated that effective compounds could substantially increase BAX protein levels while reducing Bcl-2 protein concentrations, confirming the activation of the mitochondrial-dependent apoptosis pathway. nih.govfrontiersin.org This modulation leads to the release of cytochrome c from the mitochondria, activating caspase cascades (like caspase-8 and caspase-9) and ultimately leading to cell death. nih.govnih.gov

Table 1: Effect of Thiadiazole Derivatives on Apoptotic Markers

| Compound | Cell Line | Effect on BAX Expression | Effect on Bcl-2 Expression | Resulting BAX/Bcl-2 Ratio |

|---|---|---|---|---|

| Compound 7b | MCF-7 | ▲ 4.19-fold increase | ▼ 0.38-fold of control | ▲ 11.03-fold increase |

| Compound 13d | MDAMB-231 | ▲ 320 pg/mL (vs 280 for staurosporine) | ▼ 0.80 ng/mL | Significant Increase |

| Compound 5f | KF-28 | ▲ ~2.33-fold increase | ▼ ~0.76-fold of control | Significant Increase |

Specific Receptor and Kinase Inhibition

The anticancer activity of thiadiazole derivatives is also attributed to their ability to inhibit specific enzymes and protein kinases that are crucial for cancer cell signaling, proliferation, and survival. bepls.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Thiadiazole derivatives have been developed as potent VEGFR-2 inhibitors. Compound 7b, for example, exhibited a half-maximal inhibitory concentration (IC₅₀) of 40.65 nM against VEGFR-2, outperforming the standard drug sorafenib. nih.gov This inhibition disrupts the signaling pathway that promotes blood vessel formation in tumors. bepls.com

STAT3: Signal Transducer and Activator of Transcription 3 is a protein that, when overactivated, promotes tumor cell proliferation and survival. Novel N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues have been identified as selective STAT3 inhibitors. researchgate.net These compounds bind directly to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent downstream gene transcription, which leads to cell cycle arrest and apoptosis in cancer cells with overactivated STAT3. researchgate.net

COX-2: Cyclooxygenase-2 is an enzyme often overexpressed in both inflammatory conditions and various cancers. Certain thiadiazole-thiazolidinone hybrids have been designed as selective COX-2 inhibitors. nih.gov One promising compound, 6l, demonstrated a potent COX-2 inhibition with an IC₅₀ value of 70 nM and a high selectivity index of 220 over the COX-1 isoform. nih.gov This selective inhibition is a key strategy for developing anti-inflammatory and anticancer agents with reduced gastrointestinal side effects. nih.govnih.gov

Other Kinases (EGFR, HER-2): The 1,3,4-thiadiazole scaffold is recognized as a valuable pharmacophore for developing inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are involved in the growth of numerous cancers. iscience.inmdpi.com By inhibiting these kinases, thiadiazole compounds can effectively disrupt the abnormal growth and signaling of cancer cells. bepls.com There is ongoing research to discover novel thiadiazole derivatives that can inhibit other critical targets like Lysine-specific demethylase 1 (LSD1).

Investigations into Anti-Inflammatory Mechanisms

The 1,3,4-thiadiazole nucleus is a core component of many compounds developed for their anti-inflammatory properties. researchgate.net The primary mechanism for this activity is the inhibition of key enzymes in the inflammatory cascade. As mentioned, thiadiazole derivatives have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.govresearchgate.netorientjchem.org

Furthermore, some derivatives exhibit dual inhibition, targeting both the COX and lipoxygenase (LOX) pathways. nih.gov For example, thiadiazole-thiazolidinone hybrids have been developed to simultaneously inhibit COX-2 and 15-LOX. nih.gov This dual action can provide a more comprehensive anti-inflammatory effect by blocking the synthesis of both prostaglandins and leukotrienes, which are critical mediators of the inflammatory response. researchgate.net The anti-inflammatory effects of some thiadiazole derivatives have been shown to be comparable to conventional medications like indomethacin (B1671933) and celecoxib (B62257) in experimental models. orientjchem.orgwisdomlib.org

Studies on Antioxidant Mechanisms

Many thiadiazole derivatives have demonstrated significant antioxidant capabilities. Their mechanism of action often involves scavenging free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The antioxidant potential is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. saudijournals.com

Studies have shown that certain 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives exhibit promising antioxidant activity, with some compounds showing lower IC₅₀ values (indicating higher potency) than the standard antioxidant, ascorbic acid. saudijournals.comresearchgate.net For example, compounds designated TZD 5 and TZD 3 showed IC₅₀ values of 27.50 µM and 28.00 µM, respectively, compared to 29.2 µM for ascorbic acid. saudijournals.com The antioxidant capacity is related to the molecule's ability to donate a hydrogen or electron to stabilize the free radical. saudijournals.com This activity highlights the potential of thiadiazole derivatives to mitigate diseases associated with oxidative stress. wisdomlib.org

Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

The biological activity of thiadiazole derivatives can be significantly enhanced through complexation with metal ions. nih.govgranthaalayahpublication.org Specific research into the ligand 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole has led to the synthesis and characterization of its metal complexes with Copper (Cu(II)), Nickel (Ni(II)), and Cobalt (Co(II)). nih.govnih.gov These complexes have been investigated primarily for their antimicrobial properties.

Antifungal Activity of Metal Complexes (e.g., against Aspergillus and Candida species)

The metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole have demonstrated notable in vitro antifungal activity against pathogenic fungi, including species of Aspergillus and Candida. nih.govnih.govresearchgate.net While the parent ligand itself shows some activity, its efficacy is substantially increased upon chelation with metal ions. nih.gov

Testing revealed that the copper complex, CuL₂(OH)₂, was particularly effective, showing strong activity against Aspergillus flavus and moderate activity against Candida. scispace.com The cobalt and nickel complexes also displayed modest activity, which was consistently greater against Aspergillus species compared to Candida. scispace.com

Table 2: Antifungal Profile of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine (L) and its Metal Complexes

| Compound Formula | Metal Ion | Activity against Aspergillus spp. | Activity against Candida spp. |

|---|---|---|---|

| CuL₂(OH)₂ | Cu(II) | High | Moderate |

| [Co₂LCl₄]n | Co(II) | Modest | Low |

| NiL₂Cl₂ | Ni(II) | Modest | Low |

Analysis of Metal Ion Influence on Biological Efficacy

The choice of metal ion plays a crucial role in determining the biological efficacy of the resulting complex. In the case of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole complexes, a clear hierarchy of antifungal potency has been observed. scispace.com

The Copper(II) ion induced the most potent fungitoxic activity. scispace.com This is followed by Cobalt(II) and Nickel(II), which demonstrated comparable but lower levels of efficacy. scispace.com The enhanced activity of the metal complexes compared to the free ligand is often explained by chelation theory. Upon complexation, the polarity of the metal ion is reduced, which increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the compound's penetration through the lipid membranes of the fungal cells, allowing it to interfere with cellular processes more effectively. nih.gov

Structure Activity Relationship Sar Investigations of 5 2 Aminoethyl 1,3,4 Thiadiazol 2 Amine and Analogues

Impact of Substituent Nature and Positional Variations on the 1,3,4-Thiadiazole (B1197879) Ring

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the chemical nature and position of substituents on the heterocyclic ring. mdpi.com The C2 and C5 positions of the thiadiazole ring are common sites for substitution, and modifications at these points can lead to significant changes in efficacy and biological targets. mdpi.com

Research has shown that introducing an aromatic ring at the 5-position of the 1,3,4-thiadiazole core generally enhances anticancer effects. mdpi.com The specific nature of the substituents on this attached aromatic ring further modulates the activity. nih.gov For instance, a study on cytotoxic activity revealed that the nature of the substituent on a C-5 phenyl ring was a critical determinant for the compound's potency. nih.gov

The type of substituent at the 5-position directly influences the pharmacological profile. In a study of diuretic agents, 5-methyl-substituted 1,3,4-thiadiazoles demonstrated a significant increase in the excretion of water and electrolytes compared to 5-amino-substituted derivatives. mdpi.comscispace.com This highlights that even a subtle change from a methyl group to an amino group at the same position can drastically alter the primary biological activity. Furthermore, modifications can be made to the substituent itself. For example, the introduction of another adamantyl moiety on the C-5 position of the thiadiazole ring was found to increase antifungal activity against Candida albicans. nih.gov

The following table summarizes research findings on how different substituents and their positions on the 1,3,4-thiadiazole ring affect biological activity.

| Position | Substituent/Modification | Attached Group | Observed Biological Effect |

| C5 | Aromatic Ring | Phenyl | Generally enhances anticancer activity. mdpi.comnih.gov |

| C5 | Alkyl Group | Methyl | Showed higher diuretic activity compared to an amino group at the same position. mdpi.comscispace.com |

| C5 | Amino Group | Amino | Showed lower diuretic activity compared to a methyl group at the same position. mdpi.comscispace.com |

| C5 | Adamantyl Group | Adamantyl | Introduction of a second adamantyl moiety increased antifungal activity. nih.gov |

Role of the Aminoethyl Moiety and its Structural Modifications on Biological Activity

The 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine scaffold features a flexible aminoethyl side chain at the C5 position. This moiety provides a primary amine group that can participate in hydrogen bonding and salt formation, and its presence can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The aminoethyl group, along with the nitrogen atoms of the thiadiazole ring, can also act as a coordination site for metal ions. A study investigating the antifungal properties of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole found that the compound itself was significantly less active against Aspergillus species and C. albicans than its corresponding Copper(II) and Nickel(II) complexes. nih.gov This suggests that the aminoethyl moiety can facilitate the formation of metal complexes, which then exhibit enhanced biological activity. nih.gov The formation of these complexes can improve the lipophilicity of the molecule, favoring its transport through the lipidic layers of microbial cell membranes.

The table below details the comparative antifungal activity of the parent ligand and its metal complexes.

| Compound | Target Organism | Biological Activity |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus sp., C. albicans | Low antifungal activity. nih.gov |

| Cu(II) Complex | Aspergillus sp., C. albicans | Increased antifungal activity compared to the ligand. nih.gov |

| Ni(II) Complex | Aspergillus sp., C. albicans | Increased antifungal activity compared to the ligand. nih.gov |

Influence of Electronic Properties of Substituents (e.g., Electron-Donating and Electron-Withdrawing Groups) on Efficacy

The electronic nature of the substituents attached to the 1,3,4-thiadiazole core or its associated aromatic rings plays a pivotal role in determining biological efficacy. Substituents are broadly classified as electron-donating groups (EDGs), which donate electron density, or electron-withdrawing groups (EWGs), which pull electron density away from the ring system.

Multiple studies have established a strong correlation between the presence of EWGs and enhanced biological activity, particularly in the realm of anticancer and antibacterial agents. For instance, SAR analyses have shown that an aromatic ring substituted with EWGs promotes anticancer activity. nih.gov In one series of anticancer compounds, the highest activity was observed with potent EWGs, with the order of activity being amido > nitro > chloro. mdpi.com Conversely, the introduction of an electron-donating methyl group in the same position was detrimental to cytotoxicity. mdpi.com Similarly, the introduction of a trifluoromethyl group (-CF3), a strong EWG, has been shown to be essential for improving the antibacterial activity of certain thiadiazole derivatives.

The following table provides examples of electron-donating and electron-withdrawing groups and their observed influence on the biological activity of 1,3,4-thiadiazole analogs.

| Electronic Property | Substituent Group | Example | Observed Influence on Activity |

| Electron-Withdrawing | Nitro (-NO2) | 4-nitrophenyl | Promotes anticancer and antibacterial activity. nih.govmdpi.com |

| Electron-Withdrawing | Halogen (-Cl, -Br) | 4-chlorophenyl | Enhances anticancer and antibacterial efficacy. mdpi.com |

| Electron-Withdrawing | Trifluoromethyl (-CF3) | Trifluoromethylphenyl | Improves antibacterial activity. |

| Electron-Donating | Alkyl (-CH3, -C2H5) | Methyl, Ethyl | Can be detrimental to cytotoxicity in some anticancer series mdpi.com but improve activity in others. mdpi.com |

| Electron-Donating | Hydroxyl (-OH) | Hydroxyphenyl | Improved activity in a series of agents against MCF-7 cells. mdpi.com |

Bioisosteric Replacements of the Thiadiazole Moiety and Their Pharmacological Implications

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design. The 1,3,4-thiadiazole ring is considered a bioisostere of several other heterocyclic rings, most notably the 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) rings. mdpi.comresearchgate.net This structural similarity allows thiadiazole derivatives to potentially interact with biological targets in a manner similar to compounds containing these other rings. nih.gov

Despite the similarities, the replacement of the sulfur atom in the thiadiazole ring with an oxygen atom to form an oxadiazole can have profound pharmacological implications. The sulfur atom, being larger and more polarizable than oxygen, can lead to different binding interactions, solubility, and metabolic stability.

The critical role of the thiadiazole scaffold has been demonstrated in studies where it was replaced by its oxadiazole isostere. In one prominent study on anticancer agents, derivatives containing the 1,3,4-thiadiazole ring showed potent activity, with IC50 values ranging from 1.62 to 10.21 μM. mdpi.com However, when this heterocycle was replaced by the 1,3,4-oxadiazole isostere, a drastic drop in activity was observed, with the resulting compounds showing IC50 values in the much weaker 18.75 to 60.62 μM range. mdpi.com This demonstrates that for this particular class of compounds, the 1,3,4-thiadiazole moiety is a key pharmacophore and is essential for potent pharmacological activity.

The table below compares the activity of a 1,3,4-thiadiazole derivative with its 1,3,4-oxadiazole bioisostere.

| Heterocyclic Core | Compound Series | Observed Biological Activity (IC50) |

| 1,3,4-Thiadiazole | Honokiol Derivatives | 1.62 – 10.21 μM (Potent) mdpi.com |

| 1,3,4-Oxadiazole | Honokiol Derivatives | 18.75 – 60.62 μM (Significantly Weaker) mdpi.com |

Computational and Theoretical Approaches in the Study of Thiadiazole Derivatives

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the interactions that stabilize the ligand-protein complex and for estimating the strength of this association, often expressed as a binding energy or docking score.

In the study of thiadiazole derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were investigated as potential inhibitors of the COVID-19 main protease (Mpro, PDB ID: 6LU7). The docking scores for these compounds ranged from –5.4 to –8.0 kcal/mol, indicating favorable binding affinities. The most potent compound in this series was observed to form four hydrogen bonds with key amino acid residues in the active site, including GLU166, LEU141, CYS145, and GLY143, highlighting the specific interactions driving its inhibitory potential. researchgate.net

Another study focused on a novel 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide derivative as a potential inhibitor of dihydrofolate reductase (DHFR). This compound exhibited a strong binding energy of -9.0 kcal/mol. tandfonline.com Its stability within the DHFR active site was attributed to three intermolecular hydrogen bonds with the amino acid residues Asp 21, Ser 59, and Tyr 22. tandfonline.com Similarly, docking studies of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives against DHFR (PDB ID: 3NU0) have also been performed to support biological activity data. nih.gov

These examples underscore how molecular docking serves as a powerful predictive tool for rationalizing the biological activity of thiadiazole derivatives and guiding the design of new, more potent inhibitors.

| Derivative Class | Target Protein (PDB ID) | Binding Energy Range (kcal/mol) | Key Interacting Residues |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Mpro (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143 |

| 2,4-dichloro-N-(...)-benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 |

| 1,3,4-Thiadiazole (B1197879) Derivatives | SHP2 Allosteric Site | Not specified | Thr108, Arg111, Phe113 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time in a simulated physiological environment. MD simulations are crucial for validating docking results and assessing the durability of the predicted interactions.

MD simulations on thiadiazole derivatives have been used to confirm the stability of ligand-protein complexes. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. A low and stable RMSD value over the simulation time indicates that the complex has reached equilibrium and remains stable.

For example, a 100 ns MD simulation was performed on benzimidazole–thiadiazole hybrids complexed with the fungal enzyme 14-α demethylase (CYP51). The analysis showed that the complexes were stable, with the ligand RMSD exhibiting no major fluctuations after an initial equilibration period. acs.org This stability was reinforced by the preservation of key interactions with the heme group in the active site throughout the simulation. nih.gov In another study, the stability of a novel thiadiazole derivative (compound 20b) in complex with VEGFR-2 was assessed over a 200 ns simulation. The complex showed a stable RMSD, indicating strong binding stability. nih.gov

Further analyses often include calculating the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of binding affinity by considering solvation effects and entropic contributions. nih.govnih.gov For example, MM/PBSA and MM/GBSA calculations for a ZINC database compound featuring a thiadiazole core bound to the SARS-CoV-2 spike protein yielded favorable binding free energies of -3.74 kcal/mol and -15.65 kcal/mol, respectively, indicating a stable complex. researchgate.net

| Derivative/Complex | Simulation Length | Key Stability Metric | Finding |

| Benzimidazole–thiadiazole hybrid with CYP51 | 100 ns | Ligand RMSD | Stable conformation with minimal fluctuations after equilibration. acs.org |

| Thiadiazole derivative 20b with VEGFR-2 | 200 ns | Complex RMSD | Stable profile throughout the simulation, indicating strong binding. nih.gov |

| Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivative with HDAC7 | 100 ns | Complex RMSD | Complex stabilized after 20 ns with a deviation of around 2-2.5 Å. nih.gov |

| ZINC000045789238 with SARS-CoV-2 Spike Protein | Not specified | MM/PBSA & MM/GBSA | Favorable binding free energies (-3.74 and -15.65 kcal/mol). researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

DFT studies have been applied to 2-amino-1,3,4-thiadiazole (B1665364) derivatives to understand their structural and electronic properties. In one comparative study, the reactivity of several derivatives was evaluated. The HOMO-LUMO energy gap was used to predict their relative stability, with a larger gap generally implying lower reactivity and higher stability. rdd.edu.iq For 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated energy gap was 5.52 eV, suggesting it is more reactive than unsubstituted 1,3,4-thiadiazole (ΔE = 6.16 eV). nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites). This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding. nih.gov DFT is also used to obtain the most accurate, lowest-energy conformation of a ligand before performing molecular docking, ensuring that the starting structure for the simulation is physically realistic. nih.gov

| Compound | DFT Method/Basis Set | Calculated Property | Significance |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP & M06-2X | HOMO-LUMO Gap (5.52 eV) | Indicates higher reactivity compared to 1,3,4-thiadiazole. nih.gov |

| 1,3,4-thiadiazole-2,5-diamine | B3LYP/6-31G* | HOMO/LUMO Energies | Predicts donor/acceptor ability and relative reactivity. rdd.edu.iq |

| Benzimidazole–thiadiazole hybrids | Not specified | MEP, HOMO-LUMO | Elucidates electrostatic interactions affecting protein binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Related Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on physicochemical, electronic, or steric descriptors, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

While specific, detailed QSAR models for "5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine" are not extensively reported in the available literature, the methodology has been applied to the broader class of 1,3,4-thiadiazole derivatives. For instance, a study on 5-aryl/di-fluoro-phenyl substituted-1,3,4-thiadiazole-2-amine derivatives utilized QSAR approaches to analyze their properties. nih.gov Such studies typically involve calculating a range of molecular descriptors for a set of synthesized compounds with known biological activities. These descriptors can include parameters like logP (lipophilicity), molecular weight, molar refractivity, and quantum chemical descriptors derived from methods like DFT.

Statistical methods, such as multiple linear regression or more advanced machine learning techniques like artificial neural networks, are then used to build a predictive model. A robust QSAR model can effectively forecast the biological potency of novel derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity and most favorable pharmacological profiles.

In Silico Screening for Potential Biological Activities and Drug-Likeness Assessment

In silico screening encompasses a variety of computational methods used to assess the pharmacokinetic and pharmacodynamic properties of compounds at an early stage of drug discovery. A crucial part of this is evaluating "drug-likeness," often based on established guidelines like Lipinski's Rule of Five and Veber's rules, which predict the potential for oral bioavailability.

Studies on thiadiazole derivatives frequently include in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions. For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, ADME properties were predicted, showing that the compounds had promising oral bioavailability. researchgate.net Similarly, an analysis of 5-aryl/di-fluoro-phenyl substituted-1,3,4-thiadiazole derivatives found that they complied with Lipinski's and Veber's rules, indicating good potential for oral administration. nih.gov Veber's rule, for example, suggests that good oral bioavailability is associated with having a total polar surface area (TPSA) of less than 140 Ų and no more than 10 rotatable bonds. nih.gov

Toxicity prediction is another critical component. Using software that compares the functional groups of a query molecule to a database of compounds with known toxicity, researchers can flag potential liabilities. In one study, most of the synthesized 1,3,4-thiadiazole derivatives were predicted to have no or low toxic tendencies, although one compound was flagged for high eye irritant toxicity. nih.gov These in silico assessments are vital for filtering large compound libraries and de-risking drug candidates before committing resources to their synthesis and in vitro testing. nih.gov

| Derivative Class | Assessment Type | Rules/Parameters | Finding |

| 5-Aryl/di-fluoro-phenyl substituted-1,3,4-Thiadiazole-2-amines | ADME Prediction | Lipinski's Rule of Five, Veber's Rule | Compounds showed promising oral bioavailability. nih.gov |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | ADME Prediction | Not specified | Predicted to have good oral bioavailability. researchgate.net |

| 5-amino-1,3,4-thiadiazole appended isatins | ADMET Analysis | Not specified | Favorable pharmacokinetic parameters, including good oral bioavailability and minimal toxicity. nih.gov |

| 5-Aryl/di-fluoro-phenyl substituted-1,3,4-Thiadiazole-2-amines | Toxicity Prediction | Osiris Property Explorer | Most compounds showed low toxic tendency. nih.gov |

Emerging Research Avenues and Future Directions for 5 2 Aminoethyl 1,3,4 Thiadiazol 2 Amine Research

Rational Design and Synthesis of Novel Thiadiazole-Based Therapeutic Agents

The creation of new therapeutic agents based on the thiadiazole scaffold is increasingly guided by rational design principles, which combine computational chemistry and structural biology to predict how molecules will interact with biological targets. mdpi.com This approach aims to optimize the physicochemical properties of new derivatives, such as solubility and permeability, which are crucial for bioavailability. rsc.orgnih.gov

Modern drug design utilizes molecular docking, a computational technique that models the interaction between a small molecule and a protein target. mdpi.com This allows researchers to design and synthesize novel thiadiazole derivatives with enhanced biological activity. For instance, new 1,3,4-thiadiazole (B1197879) derivatives have been designed and synthesized as potential inhibitors of monoamine oxidases (MAOs), which are important targets for neurological disorders. rsc.org

The synthesis of these rationally designed compounds often involves multi-step processes. A common method for creating 2-amino-1,3,4-thiadiazole (B1665364) derivatives is the reaction of thiosemicarbazide (B42300) with carboxylic acids in the presence of dehydrating agents or catalysts. bohrium.commdpi.com Researchers are also developing more efficient, one-pot synthesis methods to streamline the production of these compounds. mdpi.com By systematically modifying the substituents on the thiadiazole ring, chemists can fine-tune the pharmacological profile of the resulting molecules. researchgate.net It has been observed that introducing an aromatic ring at the 5th position of the 2-amino-1,3,4-thiadiazole core can enhance anticancer effects, with the specific substituents on the aromatic ring influencing efficacy. mdpi.com

Table 1: Examples of Rationally Designed Thiadiazole Derivatives and Their Biological Targets

Exploration of Hybrid Molecules and Conjugates Incorporating the Thiadiazole Scaffold

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to develop agents with dual or synergistic modes of action, potentially leading to improved efficacy, reduced side effects, and the ability to overcome drug resistance. The 1,3,4-thiadiazole ring is an excellent scaffold for developing such hybrids due to its favorable biological and chemical properties. nih.govnih.gov

Researchers have successfully synthesized and evaluated numerous thiadiazole-based hybrids, demonstrating a broad spectrum of biological activities.

Coumarin-Thiadiazole Hybrids : These molecules have been investigated as potential antimicrobial agents and acetylcholinesterase inhibitors, relevant for neurodegenerative diseases. nih.gov

Imidazole-1,3,4-thiadiazole Cores : Hybrid molecules with this structure have been evaluated for activity against parasites like Trypanosoma cruzi and Leishmania donovani. mdpi.com

Fluoroquinolone-Thiadiazole Hybrids : The combination of the 1,3,4-thiadiazole ring with fluoroquinolones has yielded compounds with significant anti-tuberculosis activity. nih.gov

Triazolo-Thiadiazole Derivatives : Fused heterocyclic systems combining 1,2,4-triazole (B32235) and 1,3,4-thiadiazole rings have shown potent antimicrobial and antifungal properties. nih.gov

The rationale behind this strategy is that the 1,3,4-thiadiazole scaffold can act as a bioisostere of other important biological structures, like the pyrimidine (B1678525) ring found in nucleic bases, allowing it to interfere with processes such as DNA replication in cancer cells or bacteria. explorationpub.com The synthesis of these complex molecules often involves multi-step reactions, starting from a functionalized thiadiazole precursor. nih.govmdpi.com

Application of Nanotechnology for Enhanced Delivery and Efficacy of Thiadiazole Derivatives

Nanotechnology offers a promising avenue to overcome challenges related to the delivery and efficacy of therapeutic agents, including thiadiazole derivatives. Nano-based drug delivery systems can improve the solubility of poorly soluble drugs, protect them from degradation, and enable targeted delivery to specific tissues or cells, thereby enhancing therapeutic effects while minimizing systemic toxicity.

Recent research has explored the use of various nanosystems for the delivery of thiadiazole-based compounds. For example, magneto-fluorescent nanoparticles have been developed for targeted nanotherapy in colorectal cancer. nih.gov In one study, the surface of these nanoparticles was modified with a thiol-containing derivative of acetazolamide (B1664987), a well-known carbonic anhydrase inhibitor that features a 1,3,4-thiadiazole-2-sulfonamide (B11770387) structure. This functionalization aimed to target carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. The study found that modifying the nanoparticle surface with the acetazolamide derivative promoted increased cellular uptake in a human colon cancer cell line (HCT116). nih.gov

Mesoporous silica (B1680970) nanoparticles are another class of nanomaterials gaining interest due to their high porosity, which allows for significant drug loading capacity, and their easily modifiable surfaces for targeted delivery. nih.gov These nanocarriers can be engineered to respond to specific stimuli in the tumor microenvironment, such as changes in pH, for controlled drug release. The application of such advanced delivery systems could significantly improve the therapeutic index of potent thiadiazole derivatives, making them more effective and safer for clinical use.

Strategies for Enhancing Specificity and Overcoming Challenges in Biological Efficacy

While the thiadiazole scaffold is a component of many biologically active compounds, enhancing the specificity and overcoming efficacy challenges remain key areas of research. A primary strategy involves the targeted modification of the thiadiazole ring's substituents to optimize interactions with the intended biological target. researchgate.net The chemical nature and position of these substituents can profoundly influence the molecule's activity and selectivity. mdpi.com

Key strategies include:

Bioisosteric Replacement : The 1,3,4-thiadiazole ring itself is considered a bioisostere of the pyrimidine ring, which allows it to mimic natural substrates and inhibit enzymes involved in DNA replication. explorationpub.com This intrinsic property is a foundational element of its broad biological activity.

Improving Lipophilicity : The presence of a sulfur atom in the thiadiazole ring imparts lipophilicity, which can enhance the ability of its derivatives to cross cellular membranes and reach intracellular targets. nih.govurfjournals.org This is a crucial factor in overcoming barriers to biological efficacy.

Targeted Covalent Inhibition : For certain targets, derivatives can be designed to form covalent bonds, leading to irreversible inhibition and prolonged duration of action.

Hybrid Molecule Design : As discussed previously, creating hybrid molecules can introduce a second targeting moiety that directs the thiadiazole pharmacophore to a specific cell type or protein, thereby increasing specificity. nih.gov

Metal Complexation : The complexation of 2-amino-1,3,4-thiadiazole derivatives with metal ions like copper (II) and nickel (II) has been shown to significantly increase their biological activity. For instance, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole demonstrated enhanced antifungal activity compared to the ligand alone. dovepress.comnih.govresearchgate.net

The mesoionic character of the thiadiazole ring is another feature that allows these compounds to readily cross cellular membranes and interact strongly with biological targets, addressing a common challenge in drug efficacy. researchgate.net Through a combination of these strategies, researchers aim to develop next-generation thiadiazole-based therapeutics with superior specificity and potency.

Q & A

Q. What are the common synthetic routes for 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives. For example, ultrasound-assisted methods significantly improve reaction efficiency by reducing reaction time and increasing yields. A two-step approach involves synthesizing 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, followed by alkylation with benzyl halides under sonication . Alternative routes include reacting 2,4-dichlorophenoxyacetic acid with thiosemicarbazide under reflux conditions, followed by crystallization in ethanol-DMF mixtures .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for determining bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking). Refinement using programs like SHELXL ensures accurate modeling of hydrogen atoms and thermal displacement parameters . Complementary techniques include NMR (for functional group analysis), IR (to confirm thiadiazole ring vibrations), and mass spectrometry (for molecular weight validation).

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives?

The 1,3,4-thiadiazole core exhibits antimicrobial, antifungal, and anticancer properties. Bioactivity often correlates with substituents on the thiadiazole ring; for example, electron-withdrawing groups (e.g., nitro or halogen) enhance interactions with biological targets like enzymes or DNA . Preliminary assays should include MIC (minimum inhibitory concentration) tests for antimicrobial activity and MTT assays for cytotoxicity profiling.

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and purity?

Key parameters include:

- Catalysts : Mn(II) catalysts facilitate cyclization in thiadiazole synthesis .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Ultrasound parameters : Frequency (20–40 kHz) and power (50–100 W) reduce reaction time from hours to minutes .

- Crystallization : Slow evaporation in acetone or ethanol-DMF mixtures produces high-quality crystals for structural studies .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal that:

- Aminoethyl side chains improve solubility and enable hydrogen bonding with target proteins .

- Halogen substituents (e.g., Cl, Br) enhance lipophilicity and membrane permeability, critical for antimicrobial activity .

- Benzylthio groups increase steric bulk, potentially reducing off-target interactions . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like JNK kinases, guiding rational design .

Q. How can contradictions in reported biological data be resolved?

Discrepancies may arise from variations in:

- Purity : HPLC or LC-MS should confirm >95% purity before bioassays.

- Assay conditions : Standardize protocols (e.g., pH, temperature) to ensure reproducibility.

- Structural confirmation : Re-examine crystallographic data (e.g., twinning or disorder in crystals) using SHELXL refinement . Comparative studies using isogenic microbial strains or cell lines can isolate compound-specific effects .

Q. What computational methods are used to study electronic properties and interactions?

- DFT calculations : Predict vibrational frequencies, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .

- Molecular dynamics (MD) : Simulate ligand-protein binding stability over time (e.g., JNK inhibitor interactions ).

- QSAR models : Relate substituent descriptors (e.g., logP, polar surface area) to bioactivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.